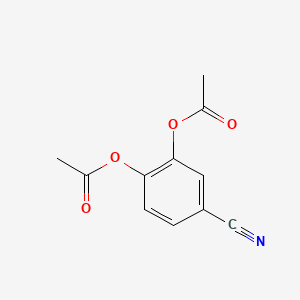

3,4-二乙酰氧基苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

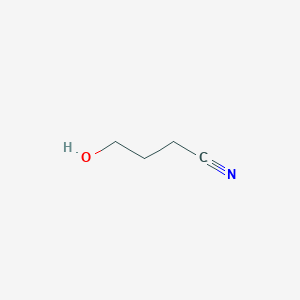

The synthesis of similar compounds has been described in the literature. For instance, a process for preparing 3,4-dihydroxybenzonitrile includes the steps of reacting a nitrile compound with an alkali metal halide, followed by treating with an acid . Another method involves the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride .

Chemical Reactions Analysis

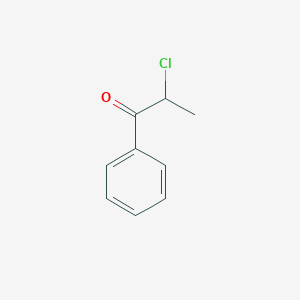

While specific chemical reactions involving “3,4-Diacetoxybenzonitrile” are not available, related compounds have been studied. For example, benzonitrile has been used in the synthesis of nitrogen-containing heterocyclic compounds . Also, benzoic acid has been studied for its reactions with OH, NO3, and SO4− radicals .

科学研究应用

Use in Food Contact Materials

The substance “3,4-Diacetoxybenzonitrile” has been evaluated for its safety in the context of food contact materials . The European Food Safety Authority (EFSA) conducted a risk assessment of the monomer and concluded that there is no significant risk associated with its use in food contact materials . This implies that “3,4-Diacetoxybenzonitrile” could potentially be used in the manufacturing of food packaging materials, utensils, and other items that come into direct contact with food.

Use in Environmental Science and Pollution Research

“3,4-Diacetoxybenzonitrile” has also been utilized in the fabrication and characterization of magnetic nanoadsorbents . Specifically, it was functionalized onto Fe3O4/AC@SiO2 magnetic nanoparticles to enhance the adsorption and desorption capacity of gaseous benzene and toluene, which are volatile organic compounds (VOCs) . This suggests that “3,4-Diacetoxybenzonitrile” could play a significant role in environmental science and pollution research, particularly in the development of effective adsorbents for VOC pollutants.

作用机制

Target of Action

The primary targets of 3,4-Diacetoxybenzonitrile are currently unknown. The compound is structurally similar to 3,4-Dihydroxybenzoic Acid , but the acetoxy groups may alter its target affinity and specificity

Mode of Action

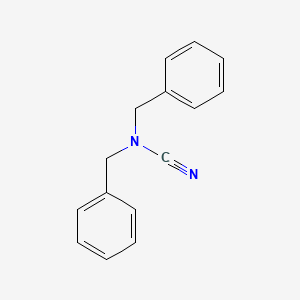

Benzonitriles often act as inhibitors or modulators of enzyme activity, but the exact mechanisms depend on the specific targets involved .

Biochemical Pathways

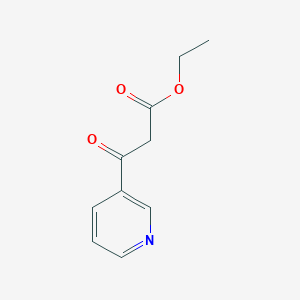

The biochemical pathways affected by 3,4-Diacetoxybenzonitrile are currently unknown. Related compounds such as 3,4-dihydroxybenzoic acid are involved in the metabolism of aromatic compounds

Pharmacokinetics

The pharmacokinetics of 3,4-Diacetoxybenzonitrile, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well studied. Therefore, it’s difficult to predict its bioavailability and pharmacokinetic profile. Related compounds such as methyl 3,4-dihydroxybenzoate have been shown to have fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% .

属性

IUPAC Name |

(2-acetyloxy-4-cyanophenyl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-7(13)15-10-4-3-9(6-12)5-11(10)16-8(2)14/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRIDYHXQXSNCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C#N)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Diacetoxybenzonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol](/img/structure/B1346132.png)

![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl-](/img/structure/B1346134.png)

![4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1346143.png)